molecular formula C20H28N2O2 B3231301 [2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)- CAS No. 131726-65-3

[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-

Cat. No. B3231301
CAS RN: 131726-65-3
M. Wt: 328.4 g/mol
InChI Key: CAOIUNFSPMSYIQ-QZTJIDSGSA-N
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Description

The compound is a derivative of 2,2’-bipyridine, which is a common bidentate ligand in coordination chemistry. Bipyridine ligands are often used in inorganic chemistry to form complexes with transition metals .


Chemical Reactions Analysis

Compounds similar to the one you’re asking about, such as [4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine] nickel (II) dichloride, have been used as catalysts in various chemical reactions, including decarboxylative arylation of oxo acids, acylation of ethers, and cross-coupling of aryl bromides with alcohols .


Physical And Chemical Properties Analysis

Without specific information on the compound, it’s challenging to provide a detailed analysis of its physical and chemical properties .

Mechanism of Action

The mechanism of action of these compounds in catalysis often involves the transition metal at the center of the complex. The metal can facilitate various types of reactions, including redox reactions, by accepting and donating electrons .

Safety and Hazards

As with any chemical compound, handling “[2,2’-Bipyridine]-6,6’-dimethanol, alpha,alpha’-bis(1,1-dimethylethyl)-, (alphaS,alpha’S)-” would require proper safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The use of bipyridine ligands in the synthesis of complex catalysts is a vibrant field of research. Future directions may include the development of new synthetic methods, exploration of their catalytic potential in various chemical reactions, and their application in industrial processes .

properties

IUPAC Name

(1S)-1-[6-[6-[(1S)-1-hydroxy-2,2-dimethylpropyl]pyridin-2-yl]pyridin-2-yl]-2,2-dimethylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-19(2,3)17(23)15-11-7-9-13(21-15)14-10-8-12-16(22-14)18(24)20(4,5)6/h7-12,17-18,23-24H,1-6H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOIUNFSPMSYIQ-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C(C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC(=N1)C2=NC(=CC=C2)[C@H](C(C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-
Reactant of Route 2
[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-
Reactant of Route 3
[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-
Reactant of Route 4
[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-
Reactant of Route 5
[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-
Reactant of Route 6
[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-

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